![molecular formula C23H27FO4 B289587 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289587.png)
2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione, also known as DDC, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields, including medicine and agriculture. DDC is a member of the class of cyclohexanediones, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various cellular processes. For example, 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. In addition, 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has been shown to have a number of biochemical and physiological effects. For example, 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has been shown to induce cell death in cancer cells, possibly through the activation of apoptotic pathways. 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has also been found to increase the expression of genes involved in antioxidant defense, such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicine and agriculture. However, there are also some limitations to the use of 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione in laboratory experiments. For example, 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several potential future directions for research on 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione. One area of interest is the development of 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione as a tool for studying the mechanisms of cellular processes, such as inflammation and gene expression. Finally, there is potential for the use of 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione in agriculture, as it has been shown to have insecticidal properties and may be useful in the development of new pesticides.
Synthesis Methods
2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multi-step process involving the reaction of 4,4-dimethyl-2,6-dioxocyclohexyl chloride with 4-fluorobenzylmagnesium bromide, followed by the reaction of the resulting intermediate with 5,5-dimethyl-1,3-cyclohexanedione. The final product is obtained after purification by column chromatography.
Scientific Research Applications
2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has been found to inhibit the growth of certain cancer cells, including breast, lung, and prostate cancer cells. In addition, 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione has been shown to have antioxidant properties and may be useful in the treatment of diseases associated with oxidative stress, such as Alzheimer's disease.
properties
Molecular Formula |
C23H27FO4 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-fluorophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C23H27FO4/c1-22(2)9-15(25)20(16(26)10-22)19(13-5-7-14(24)8-6-13)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-21H,9-12H2,1-4H3 |
InChI Key |
QLSCKFKHQTUPLJ-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



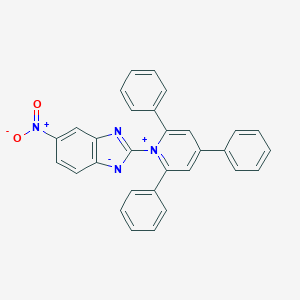

![N'-(2,3-dimethoxybenzylidene)-2-{[5-({2-[2-(2,3-dimethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanohydrazide](/img/structure/B289507.png)
![ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate](/img/structure/B289508.png)

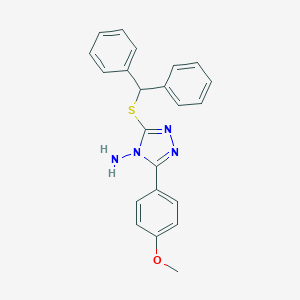
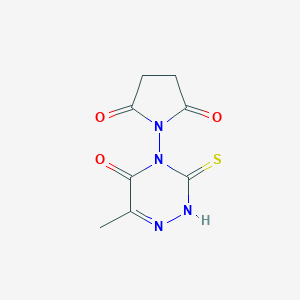
![1-(6-methyl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone](/img/structure/B289516.png)
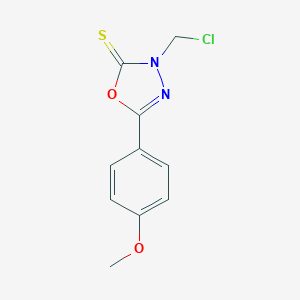
![3-methyl-11-(4-methylphenyl)-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one](/img/structure/B289520.png)
![methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B289522.png)
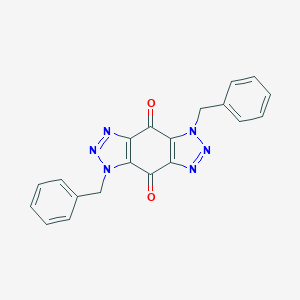
methanone](/img/structure/B289526.png)
methanone](/img/structure/B289528.png)